molecular formula C20H22N2O4 B2861344 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide CAS No. 941960-02-7

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide

Cat. No. B2861344
M. Wt: 354.406
InChI Key: YHIGKYPTQSISCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide is a chemical compound with diverse applications in scientific research1. Its unique structure enables investigations into various fields, including medicinal chemistry, drug discovery, and organic synthesis1.



Synthesis Analysis

Unfortunately, the specific synthesis process for N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide is not available in the search results. However, it’s worth noting that compounds with similar structures are often used in medicinal chemistry, drug discovery, and organic synthesis1.



Molecular Structure Analysis

The exact molecular structure analysis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide is not available in the search results. However, a related compound, Ethyl 4-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]benzoate, contains total 52 bond(s); 30 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aromatic), 1 tertiary amide(s) (aliphatic) and 1 sulfonamide(s) (thio-/dithio-)2.



Chemical Reactions Analysis

The specific chemical reactions involving N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide are not available in the search results. However, compounds with similar structures are often involved in various chemical reactions, as indicated by their use in scientific research1.



Physical And Chemical Properties Analysis

Unfortunately, the specific physical and chemical properties of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide are not available in the search results.


Scientific Research Applications

Psycho- and Neurotropic Profiling

Research has explored the psycho- and neurotropic properties of similar quinolinone derivatives, revealing substances with specific sedative effects and considerable anti-amnesic activity. Such compounds, including N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide, show potential as psychoactive compounds due to their anti-anxiety, anti-amnesic, and antihypoxic effects (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthesis and Structural Analysis

Studies have focused on synthesizing various quinolinone derivatives, highlighting their potential in pharmaceuticals, agricultural, and dye chemistry. These include efforts to prepare Quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters, indicating a broad range of accessible structures (Gavin, Annor-Gyamfi, & Bunce, 2018). Additionally, research into the structural aspects of salt and inclusion compounds of quinoline-based amides has been conducted, demonstrating their potential in forming gels and crystalline solids (Karmakar, Sarma, & Baruah, 2007).

Antiproliferative Properties

Quinolinone derivatives have been investigated for their antiproliferative activities. For instance, microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones demonstrated notable antiproliferative activity against human tumor cell lines (Patel et al., 2022).

Antiviral Applications

There is evidence of the antiviral potential of quinolinone derivatives. A study on the synthesis and antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation showed these compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).

Fluorescent Sensing

Certain quinoline derivatives have been developed as fluorescent sensors. For instance, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide was synthesized to act as a selective sensor for distinguishing cadmium from zinc ions (Zhou et al., 2012).

Safety And Hazards

The specific safety and hazards associated with N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide are not available in the search results. However, it’s important to note that this compound is intended for research use only and is not intended for human or veterinary use3.


Future Directions

The future directions for research involving N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide are not specified in the search results. However, its unique structure and diverse applications suggest potential for further exploration in various fields, including medicinal chemistry, drug discovery, and organic synthesis1.


properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-11-5-6-14-12-15(9-10-16(14)22)21-20(24)19-17(25-2)7-4-8-18(19)26-3/h4,7-10,12H,5-6,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIGKYPTQSISCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide

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